N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14757768
InChI: InChI=1S/C21H22N6O2/c28-19(25-18-8-3-6-16-5-1-2-7-17(16)18)15-24-21(29)27-13-11-26(12-14-27)20-22-9-4-10-23-20/h1-10H,11-15H2,(H,24,29)(H,25,28)
SMILES:
Molecular Formula: C21H22N6O2
Molecular Weight: 390.4 g/mol

N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide

CAS No.:

Cat. No.: VC14757768

Molecular Formula: C21H22N6O2

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide -

Specification

Molecular Formula C21H22N6O2
Molecular Weight 390.4 g/mol
IUPAC Name N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide
Standard InChI InChI=1S/C21H22N6O2/c28-19(25-18-8-3-6-16-5-1-2-7-17(16)18)15-24-21(29)27-13-11-26(12-14-27)20-22-9-4-10-23-20/h1-10H,11-15H2,(H,24,29)(H,25,28)
Standard InChI Key HXGLYXSAPOUROR-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC=CC4=CC=CC=C43

Introduction

N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound featuring a piperazine ring, a pyrimidine moiety, and a naphthalene-derived amino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. The molecular formula of this compound is C21H22N6O2, with a molecular weight of approximately 390.4 g/mol .

Structural Features and Synthesis

The compound's structure includes a piperazine ring linked to a pyrimidine group at the 4-position and a naphthalene-derived amino group attached via an oxoethyl chain. This unique combination of functional groups suggests potential interactions with biological targets, making it of interest for drug development.

Synthesis of N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multi-step procedures. These synthetic routes highlight the compound's complexity and the need for precise chemical reactions to achieve the desired structure.

Biological Activity and Potential Applications

Preliminary studies indicate that N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide exhibits biological activity that may include interactions with enzymes and receptors. Its structural components may allow it to interact with biological targets involved in critical pathways, making it a candidate for drug development.

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamidePiperazine, pyrimidine, naphthalene-derived amino groupPotential enzyme and receptor interactionsComplex structure with multiple functional groups
5-methyl-3-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-oxo-N-phenylthieno[2,3-d]pyrimidineThieno-pyrimidine structureAntitumorContains sulfur in its structure
N-[3-(naphthalenesulfonamido)propyl]piperazineSulfonamide groupAntimicrobialSulfonamide enhances solubility
4-(pyrimidin-2-yloxy)anilineAniline derivativeAnticancerSimpler structure with fewer functional groups

Comparison with Similar Compounds

Several compounds share structural similarities with N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide but exhibit different biological activities and structural characteristics. For example, N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide, which replaces the pyrimidine with a pyridine group, also shows significant biological activity.

Future Research Directions

Understanding the interactions of N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide with biological systems is crucial for elucidating its potential therapeutic roles. Further studies should focus on detailed interaction studies and SAR (Structure-Activity Relationship) analyses to optimize drug design based on this compound's framework.

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